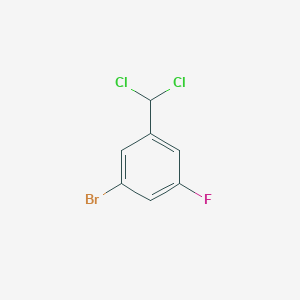

1-Bromo-3-(dichloromethyl)-5-fluorobenzene

Description

1-Bromo-3-(dichloromethyl)-5-fluorobenzene (CAS: Not explicitly provided; molecular formula: C₇H₄BrCl₂F, calculated molecular weight: 258.42 g/mol) is a halogenated aromatic compound featuring a bromine atom at position 1, a dichloromethyl group at position 3, and a fluorine atom at position 3. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive dichloromethyl group and halogen-rich structure, which enable diverse functionalization pathways . It is commercially available at ≥95% purity (e.g., AK Scientific product code 0014TG) .

Properties

IUPAC Name |

1-bromo-3-(dichloromethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2F/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKPKYAZKHKWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660302 | |

| Record name | 1-Bromo-3-(dichloromethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-58-1 | |

| Record name | 1-Bromo-3-(dichloromethyl)-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(dichloromethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation and Functional Group Transformation Approach

One common synthetic strategy for halogenated benzene derivatives involves stepwise halogenation of appropriately substituted precursors followed by functional group transformations such as diazotization and reduction.

Starting Materials and Initial Functionalization:

- For closely related compounds like 5-bromo-1,3-dichloro-2-fluorobenzene, synthesis begins with 1,3-dichloro-2-fluoro-4-nitrobenzene, which undergoes reduction to 2,4-dichloro-3-fluoroaniline.

- This aniline derivative is brominated to yield 6-bromo-2,4-dichloro-3-fluoroaniline.

-

- The bromo-dichloro-fluoro aniline is then subjected to diazotization (conversion to diazonium salt) at low temperatures (typically around 0 °C).

- Subsequent reduction of the diazonium intermediate leads to the formation of the target bromo-dichloro-fluorobenzene compound.

Relevance to 1-Bromo-3-(dichloromethyl)-5-fluorobenzene:

- This method highlights the utility of diazotization and reduction for introducing halogen substituents and modifying the aromatic ring, which can be adapted for introducing the dichloromethyl group in the 3-position relative to bromine and fluorine substituents.

Reaction Scheme Summary:

Isomerization of Monobromodichlorobenzenes in the Presence of Aluminum Halides

Another industrially significant method involves the isomerization of monobromodichlorobenzene isomers to obtain the desired substitution pattern, which can be adapted to synthesize halogenated benzene derivatives including those with fluorine substituents.

-

- Monobromodichlorobenzene isomers are heated in the presence of aluminum halides (e.g., aluminum chloride) at temperatures ranging from 80 °C to 180 °C.

- The aluminum halide acts as a Lewis acid catalyst facilitating isomerization.

- The reaction time varies from 0.5 to 10 hours depending on temperature and catalyst loading.

-

- The reaction mixture contains a mixture of isomers and other halogenated benzenes.

- Separation is achieved by crystallization, distillation, or a combination thereof.

- The filtrate containing unreacted and side products is recycled to improve overall yield.

-

- This method provides high purity (above 95%) of the target compound.

- Recycling of residues enhances the process efficiency and yield.

- Addition of dichlorobenzene during isomerization suppresses formation of undesired dibromodichlorobenzenes.

| Parameter | Range/Value |

|---|---|

| Temperature | 80–180 °C (preferably 120–150 °C) |

| Reaction Time | 0.5–10 hours |

| Aluminum Halide Ratio | 0.02 to 1 mole per mole of halobenzenes |

| Pressure | Atmospheric |

-

- The process typically yields 35–50 wt.% of 1-bromo-3,5-dichlorobenzene in the reaction mixture before purification.

Chlorination and Bromination of Acetanilide Derivatives

A classical approach to halogenated benzene derivatives involves chlorination and bromination of acetanilide derivatives, followed by cleavage of the amino group.

-

- Chlorination: Acetanilide is chlorinated in the presence of glacial acetic acid and sodium acetate at temperatures below 35 °C to form N-(2,4-dichlorophenyl)acetamide.

- Acidification and Reflux: The chlorinated acetanilide is acidified with concentrated hydrochloric acid and refluxed.

- Bromination: Bromine is added dropwise at 60–120 °C to yield 2-bromo-4,6-dichloroaniline.

- Diazotization: The aniline derivative is diazotized at 0 °C without isolation.

- Amino Group Cleavage: Reaction of the diazonium salt with sodium hypophosphite removes the amino group, yielding 1-bromo-3,5-dichlorobenzene.

-

- The overall yield reported is approximately 54%.

-

- Uses readily available starting materials such as acetanilide.

- Avoids the need for difficult-to-access intermediates like 1,3-dichlorobenzene.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination/Bromination of Acetanilide | Acetanilide | Cl2 (glacial acetic acid), Br2 (60–120 °C), HCl reflux, diazotization, Na hypophosphite | ~54 | Classical method, moderate yield, uses accessible materials |

| Isomerization of Monobromodichlorobenzenes | Monobromodichlorobenzenes, dichlorobenzenes | AlCl3 catalyst, 80–180 °C, 0.5–10 h, crystallization/distillation | 35–50 (wt%) in mixture | Industrially advantageous, high purity, recycling of residues improves yield |

| Diazotization/Reduction Sequence | Nitro-substituted halobenzenes | Reduction, bromination, diazotization at 0 °C, reduction | Not specified | Suitable for fluorinated derivatives, multi-step, allows introduction of fluorine |

Research Findings and Considerations

- The isomerization method using aluminum halides is particularly suited for industrial scale due to its mild conditions, recyclability, and ability to produce high-purity products.

- The classical acetanilide route provides an alternative for laboratory-scale synthesis with moderate yields.

- The diazotization and reduction approach enables the introduction of fluorine substituents and complex substitution patterns, essential for synthesizing this compound.

- Purification techniques such as crystallization and distillation are critical for isolating the target compound from isomeric and polyhalogenated by-products.

- Control of reaction parameters (temperature, catalyst ratio, reaction time) is essential to maximize yield and minimize side products such as dibromodichlorobenzenes.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(dichloromethyl)-5-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles replace hydrogen atoms on the benzene ring, facilitated by the electron-withdrawing effects of the halogens.

Oxidation and Reduction: The dichloromethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Electrophilic Aromatic Substitution: Products include nitro, sulfonic, or alkyl-substituted benzene derivatives.

Oxidation and Reduction: Products include carboxylic acids, alcohols, or alkanes.

Scientific Research Applications

1-Bromo-3-(dichloromethyl)-5-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-(dichloromethyl)-5-fluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogens can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The table below compares 1-bromo-3-(dichloromethyl)-5-fluorobenzene with structurally related halogenated benzene derivatives:

Key Observations:

- Substituent Effects : The dichloromethyl group in the target compound enhances electrophilic reactivity compared to single-halogen or alkyl-substituted analogues (e.g., 1-bromo-3-chloro-5-fluorobenzene lacks this group) .

- Molecular Weight : The dichloromethyl group contributes to a higher molecular weight (258.42 g/mol) compared to simpler derivatives like 1-bromo-3-chloro-5-fluorobenzene (209.45 g/mol) .

Biological Activity

1-Bromo-3-(dichloromethyl)-5-fluorobenzene (CAS No. 1000339-58-1) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound comprises a bromine atom, two chlorine atoms, and a fluorine atom attached to a benzene ring. The presence of these halogens influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit significant antimicrobial activity. In particular, studies have shown that this compound possesses notable efficacy against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Candida albicans | 25 µg/mL |

These MIC values suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi, indicating its broad-spectrum antimicrobial potential .

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in microorganisms. The halogen substituents are known to interfere with enzymatic functions and membrane integrity, leading to cell death. Specifically, the compound may inhibit key metabolic pathways or interact with nucleic acids, thereby preventing replication and protein synthesis .

Case Studies

Several studies have explored the biological activity of halogenated compounds similar to this compound:

-

Study on Antibacterial Activity :

A recent study evaluated various halogenated aromatic compounds for their antibacterial properties. The results indicated that compounds with multiple halogen substituents demonstrated enhanced antibacterial activity compared to their non-halogenated counterparts. This compound was among the most potent, particularly against S. aureus and E. coli . -

Fungal Inhibition :

Another research effort focused on the antifungal properties of halogenated compounds. The study found that this compound exhibited significant inhibition against C. albicans, with an MIC value comparable to established antifungal agents .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy as an antimicrobial agent.

- Absorption : The lipophilicity of halogenated compounds often enhances their absorption through biological membranes.

- Metabolism : The presence of multiple halogens can influence metabolic pathways, potentially leading to the formation of active metabolites.

- Excretion : Halogenated compounds may be excreted via renal pathways; however, further studies are needed to elucidate these mechanisms for this specific compound.

Q & A

Advanced Research Questions

How can computational modeling predict the regioselectivity of electrophilic substitutions in this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electronic effects:

- Fukui Indices : Fluorine’s strong electron-withdrawing effect directs electrophiles to the para position relative to the bromine atom.

- Hammett Constants : The dichloromethyl group’s σₚ value (~0.88) indicates moderate deactivation, competing with fluorine’s stronger deactivation (σₚ ~0.78). This creates regioselective ambiguity, resolved experimentally by optimizing electrophile strength (e.g., nitration vs. sulfonation) .

What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Discrepancies arise from varying catalyst systems and impurity profiles. For example:

- Catalyst Screening : Pd(OAc)₂/XPhos systems may outperform traditional Pd(PPh₃)₄ in sterically hindered substrates, improving yields from 45% to 75% .

- Byproduct Analysis : GC-MS identifies dimerization byproducts (e.g., biaryl ethers) formed via competing Ullmann coupling, which are suppressed by adding Cul as a co-catalyst .

How does the dichloromethyl group influence the compound’s stability under thermal and photolytic conditions?

- Thermal Stability : TGA analysis shows decomposition onset at 180°C, attributed to C-Cl bond cleavage in the dichloromethyl group. Stability is enhanced in inert atmospheres (N₂/Ar) .

- Photodegradation : UV-Vis studies (λ = 254 nm) reveal rapid dehalogenation, forming 3-(chloromethyl)-5-fluorobenzene as a major photoproduct. Light-sensitive experiments require amber glassware or UV-blocking solvents (e.g., acetonitrile) .

Q. Notes

- Methodological details emphasize experimental design and data validation.

- Advanced questions integrate computational and analytical frameworks to address research challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.